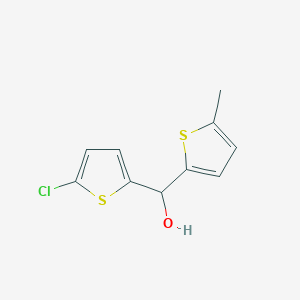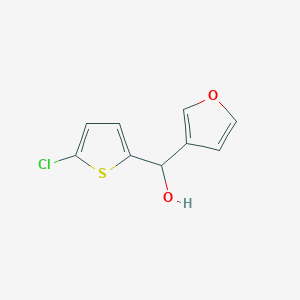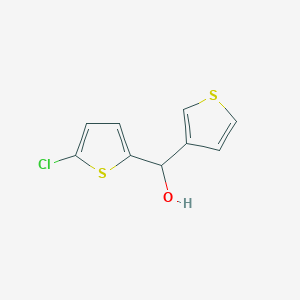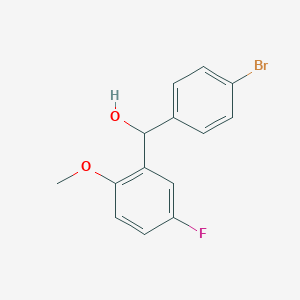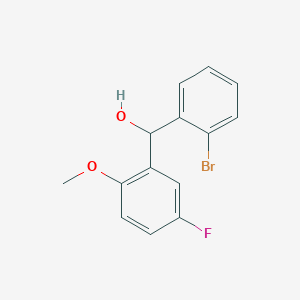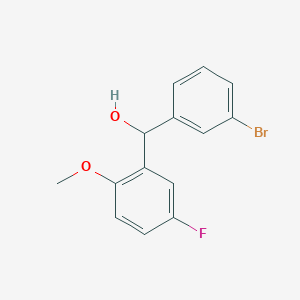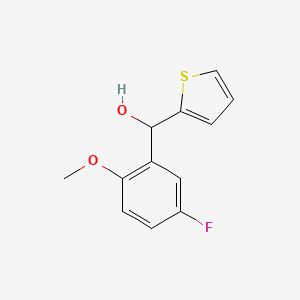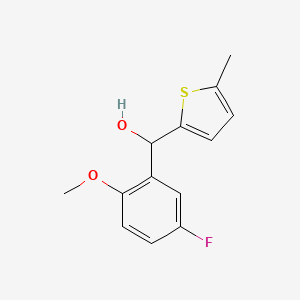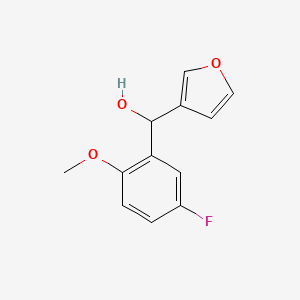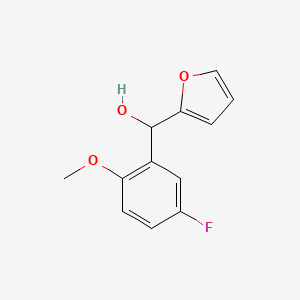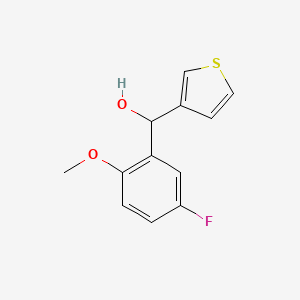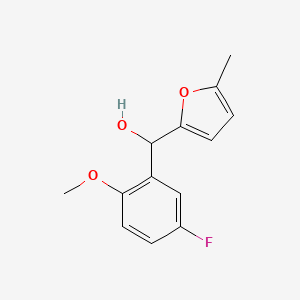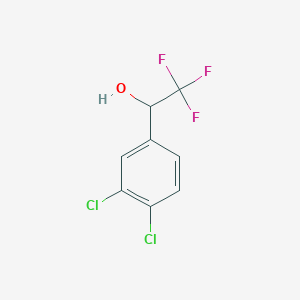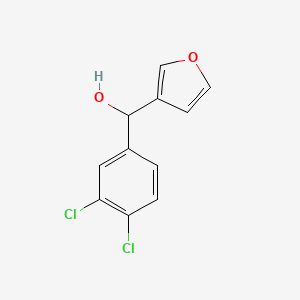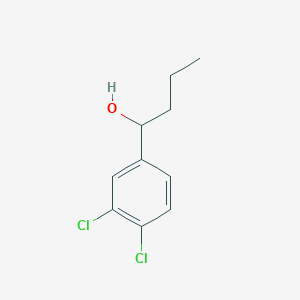
1-(3,4-Dichlorophenyl)-1-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dichlorophenyl)-1-butanol is an organic compound characterized by the presence of a butanol group attached to a 3,4-dichlorophenyl ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions: 1-(3,4-Dichlorophenyl)-1-butanol can be synthesized through several methods. One common approach involves the reaction of 3,4-dichlorobenzaldehyde with butylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 3,4-dichlorophenyl-2-butanone in the presence of a suitable catalyst such as palladium or platinum. This method is preferred for large-scale production due to its efficiency and high yield .
化学反应分析
Types of Reactions: 1-(3,4-Dichlorophenyl)-1-butanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-dichlorophenyl-2-butanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to 1-(3,4-dichlorophenyl)-1-butane using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed:
Oxidation: 3,4-Dichlorophenyl-2-butanone.
Reduction: 1-(3,4-Dichlorophenyl)-1-butane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(3,4-Dichlorophenyl)-1-butanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism by which 1-(3,4-dichlorophenyl)-1-butanol exerts its effects is primarily through its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
1-(3,4-Dichlorophenyl)-1-butane: A reduced form of the compound with similar structural features but different reactivity.
3,4-Dichlorophenyl-2-butanone: An oxidized form that serves as an intermediate in various chemical syntheses.
3,4-Dichlorophenyl isocyanate: Another related compound used in the production of agrochemicals.
Uniqueness: 1-(3,4-Dichlorophenyl)-1-butanol is unique due to its specific combination of a butanol group with a dichlorophenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
属性
IUPAC Name |
1-(3,4-dichlorophenyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h4-6,10,13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSYKQWWDAFVSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
